molecular formula C12H16N2O B11894488 N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 63006-82-6

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No.: B11894488
CAS No.: 63006-82-6
M. Wt: 204.27 g/mol
InChI Key: VTRULPYZTMNXPM-UHFFFAOYSA-N
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Description

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄), and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,2,3,4-tetrahydroisoquinoline-N-oxide, while reduction may produce N-methyl-1,2,3,4-tetrahydroisoquinoline .

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, exerting neuroprotective effects. It also interacts with enzymes involved in the synthesis of neurotransmitters, thereby modulating their activity .

Properties

CAS No.

63006-82-6

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

InChI

InChI=1S/C12H16N2O/c1-9(15)14(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-8H2,1-2H3

InChI Key

VTRULPYZTMNXPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1C2=CC=CC=C2CCN1

Origin of Product

United States

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